(2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one
Description
The compound (2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is a thiazole-based α,β-unsaturated ketone derivative. Its structure features:
- A 2-phenyl-1,3-thiazol-5-yl moiety, a heterocyclic ring system known for its pharmacological relevance.
- An (E)-configured α,β-unsaturated ketone backbone, which can enhance reactivity and biological activity through conjugation.
Thiazole derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties, attributed to their ability to interact with biological targets such as enzymes or DNA . The α,β-unsaturated ketone moiety further contributes to bioactivity by acting as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins .
Properties
IUPAC Name |
(E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2OS/c20-19(21,22)14-7-4-8-15(11-14)23-10-9-16(25)17-12-24-18(26-17)13-5-2-1-3-6-13/h1-12,23H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKFTSYOAASQQG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)/C=C/NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula , featuring a thiazole ring, a phenyl group, and a trifluoromethyl substituent. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent antitumor effects against various cancer cell lines. A study highlighted that derivatives with thiazole moieties demonstrated cytotoxicity against glioblastoma cells, reducing cell viability significantly compared to control groups .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 9b | Glioblastoma | 10 | Da Silva et al. |
| 9e | Glioblastoma | 15 | Da Silva et al. |
| 10e | Glioblastoma | 12 | Da Silva et al. |
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. In vitro studies using PC12 cells (a model for neuronal differentiation) showed that certain thiazole derivatives could protect against oxidative stress induced by hydrogen peroxide. The neuroprotective effect was quantified, with one derivative showing a protection level of 53% , compared to 77% for ferulic acid, a known antioxidant .
3. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. The compound has been investigated for its ability to inhibit both acetylcholinesterase and butyrylcholinesterase, which are key enzymes in neurotransmission. The results indicated that the compound acted as a mixed-type inhibitor, suggesting it could be beneficial in enhancing cholinergic activity in the brain .
The biological activities of thiazole derivatives are often attributed to their ability to interact with specific enzymes and receptors in the body:
- Antitumor Mechanism: The anticancer activity is likely due to the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Neuroprotection: The neuroprotective effects may involve the reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines such as IL-1β and TNF-α, which are implicated in neuronal damage .
Case Studies
Several case studies have explored the efficacy of thiazole-based compounds:
- A study focused on a series of thiazole derivatives, demonstrating their potential as dual cholinesterase inhibitors with promising results in in vitro models.
- Another investigation reported on the synthesis and evaluation of various thiazole derivatives showing potent antiamoebic activity against Entamoeba histolytica, with some compounds exhibiting IC50 values as low as 0.44 µM .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of the target compound include:
Key Observations:
Electron-Withdrawing vs. Methyl and dimethyl substituents (e.g., in ) are electron-donating, which may alter electronic distribution and solubility.
The trifluoromethyl group in the target compound may facilitate non-classical hydrogen bonding (C–H···F interactions) or enhance hydrophobic interactions in biological systems.
Biological Implications :
Q & A
Q. What are the optimal synthetic routes for this compound, considering challenges in stereoselectivity and functional group compatibility?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by coupling with the trifluoromethylphenylamino group. Key steps include:
- Thiazole formation: Cyclization of thiourea derivatives with α-halo ketones under basic conditions .
- Enone construction: Wittig or Horner-Wadsworth-Emmons reactions to establish the (E)-configured α,β-unsaturated ketone, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .
- Amine coupling: Nucleophilic substitution or Buchwald-Hartwig amination for introducing the 3-(trifluoromethyl)phenylamino group, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) . Critical Parameters: Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate stereoisomers.
Q. Which spectroscopic techniques are most effective for characterizing the enone configuration and verifying the E-geometry?
Methodological Answer:
- NMR Spectroscopy:
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¹H NMR: Vicinal coupling constants (J = 12–16 Hz for trans (E) configuration) between Hα and Hβ of the enone .
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¹³C NMR: Carbonyl carbon (C=O) appears at ~190–200 ppm; conjugated carbons (Cα and Cβ) show deshielding due to electron withdrawal .
- IR Spectroscopy: Strong C=O stretch at ~1680–1720 cm⁻¹; conjugated enone shows lower frequency than isolated ketones .
- X-ray Crystallography: Definitive confirmation of E-geometry and molecular packing .
Spectroscopic Data Expected Values ¹H NMR (Hα and Hβ coupling) δ 6.8–7.2 ppm (d, J = 15 Hz) IR C=O stretch 1685 cm⁻¹ (conjugated enone)
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain reduced in vivo efficacy .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may interfere with activity .
- Dose Optimization: Adjust dosing regimens (e.g., frequency, route) based on half-life data from pharmacokinetic studies . Case Study: If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 1 mg/kg, investigate blood-brain barrier penetration or first-pass metabolism using Caco-2 or hepatocyte models .
Q. What computational methods are suitable for predicting binding affinity with target proteins, and how can molecular dynamics (MD) simulations optimize its structure?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis. Focus on interactions between the trifluoromethyl group and hydrophobic protein pockets .
- MD Simulations (GROMACS/AMBER):
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Simulate ligand-protein complexes (100 ns) to assess stability of hydrogen bonds (e.g., between enone carbonyl and catalytic lysine residues) .
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Calculate binding free energy via MM-PBSA/GBSA methods .
- SAR Optimization: Modify substituents (e.g., phenyl ring substituents) based on electrostatic potential maps and QSAR models .
Computational Parameter Impact on Design Trifluoromethyl group hydrophobicity Enhances target binding in lipophilic regions Enone conjugation Stabilizes ligand conformation via resonance
Q. How can contradictory results in spectral analysis (e.g., NMR vs. X-ray) be resolved to confirm molecular structure?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography. For example, if NMR suggests rotational isomerism but X-ray shows a single conformation, perform variable-temperature NMR to assess dynamic behavior .
- DFT Calculations: Compare experimental NMR chemical shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to identify discrepancies .
- Crystallographic Refinement: Use high-resolution X-ray data (≤1.0 Å) to resolve ambiguities in bond lengths/angles, especially around the enone moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
